molecular formula C9H18N2O2 B1522560 (S)-2-Aminomethyl-1-boc-azetidine CAS No. 1007873-90-6

(S)-2-Aminomethyl-1-boc-azetidine

Cat. No.: B1522560
CAS No.: 1007873-90-6
M. Wt: 186.25 g/mol
InChI Key: XTIGSUFOTRCYOO-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Aminomethyl-1-boc-azetidine is a chiral azetidine derivative that has garnered significant interest in the field of medicinal chemistry. The compound is characterized by the presence of a tert-butoxycarbonyl (boc) protecting group attached to the nitrogen atom, which enhances its stability and facilitates its use in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Aminomethyl-1-boc-azetidine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available (S)-2-azetidinone.

    Protection: The nitrogen atom of (S)-2-azetidinone is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Reduction: The carbonyl group is reduced to a hydroxyl group using a reducing agent like lithium aluminum hydride.

    Amination: The hydroxyl group is then converted to an amine group through a substitution reaction with an appropriate amine source.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the boc group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as its oxides, reduced forms, and substituted derivatives.

Scientific Research Applications

(S)-2-Aminomethyl-1-boc-azetidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-2-Aminomethyl-1-boc-azetidine involves its interaction with specific molecular targets, such as enzymes and receptors. The boc group enhances its stability and facilitates its binding to these targets, thereby modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling.

Comparison with Similar Compounds

    ®-2-Aminomethyl-1-boc-azetidine: The enantiomer of (S)-2-Aminomethyl-1-boc-azetidine, which has different stereochemistry and biological activity.

    2-Aminomethyl-1-boc-pyrrolidine: A similar compound with a five-membered ring structure.

    2-Aminomethyl-1-boc-piperidine: Another similar compound with a six-membered ring structure.

Uniqueness: this compound is unique due to its four-membered ring structure, which imparts distinct chemical and biological properties. Its chiral nature and the presence of the boc protecting group further enhance its utility in various applications.

Properties

IUPAC Name

tert-butyl (2S)-2-(aminomethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-6,10H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIGSUFOTRCYOO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680172
Record name tert-Butyl (2S)-2-(aminomethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007873-90-6
Record name tert-Butyl (2S)-2-(aminomethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Aminomethyl-1-Boc-azetidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Aminomethyl-1-boc-azetidine
Reactant of Route 2
(S)-2-Aminomethyl-1-boc-azetidine
Reactant of Route 3
(S)-2-Aminomethyl-1-boc-azetidine
Reactant of Route 4
(S)-2-Aminomethyl-1-boc-azetidine
Reactant of Route 5
(S)-2-Aminomethyl-1-boc-azetidine
Reactant of Route 6
(S)-2-Aminomethyl-1-boc-azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.